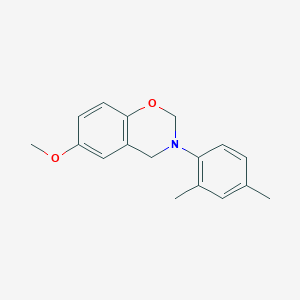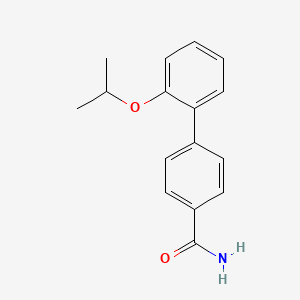
3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzoxazines, including compounds similar to 3-(2,4-dimethylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. This reaction includes the condensation of phenolic compounds, formaldehyde, and primary amines. A specific synthesis example involves the reaction of eugenol, formaldehyde, and propylamine under reflux conditions with ethanol as a solvent, yielding various benzoxazine compounds (Perangin-angin & Chairi, 2019).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives can be characterized using techniques such as FT-IR and GC-MS. For example, characteristic CN stretching vibrations and molecular ion peaks can be identified, indicating the successful formation of the benzoxazine ring (Perangin-angin & Chairi, 2019). X-ray crystallography can also be employed to determine the configuration of synthesized compounds, confirming the presence of the benzoxazine structure (Ye et al., 2015).
Chemical Reactions and Properties
Benzoxazines undergo various chemical reactions, including polymerization and ring-opening, leading to the formation of polybenzoxazines. These reactions can be thermally activated and are influenced by the substituents on the benzoxazine ring, affecting the polymerization temperatures and properties of the resulting polymers (Liu et al., 2014).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, including thermal and mechanical properties, are significant for their applications in materials science. The presence of substituents like methoxy groups influences these properties. For instance, compounds with methoxy and N-cyclohexyl groups exhibit lower oxidation potentials due to the stabilizing effect of these substituents on the phenoxonium cation intermediate, affecting their electrochemical properties (Suetrong et al., 2021).
Chemical Properties Analysis
The chemical properties of benzoxazine derivatives, including reactivity and interaction with various chemical reagents, are crucial for understanding their applications and potential as bioactive compounds. For instance, the synthesis routes often involve interactions with compounds like formaldehyde and various amines, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards different chemical groups can lead to novel compounds with potential antimicrobial activities or other biological effects (Perangin-angin & Chairi, 2019).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-4-6-16(13(2)8-12)18-10-14-9-15(19-3)5-7-17(14)20-11-18/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZHWVBXDYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)

![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)


